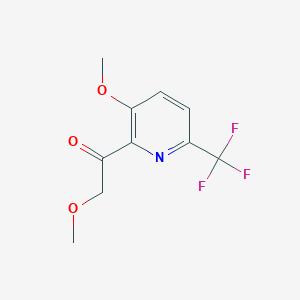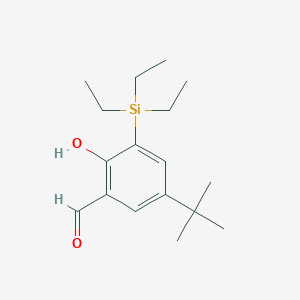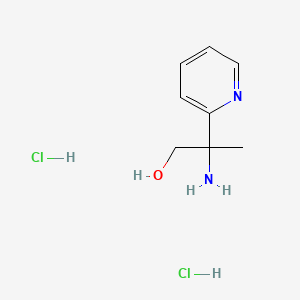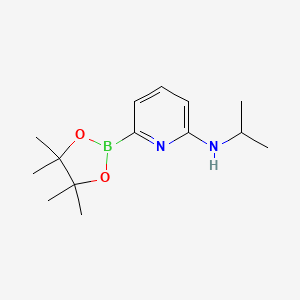![molecular formula C9H9BO2 B11754862 7-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B11754862.png)
7-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol is a compound that belongs to the class of benzoxaboroles. These compounds are known for their unique structure, which includes a boron atom integrated into a heterocyclic ring. This structural feature imparts unique chemical and biological properties to benzoxaboroles, making them of significant interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a vinyl-substituted benzene derivative with a boronic acid or boronate ester in the presence of a catalyst. The reaction conditions often include solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
7-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of vinyl-substituted derivatives.
科学研究应用
7-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Benzoxaboroles, including this compound, have shown potential as therapeutic agents due to their ability to inhibit specific enzymes.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 7-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol involves its interaction with molecular targets such as enzymes. The boron atom in the compound can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This mechanism is particularly relevant in the context of enzyme inhibition, where the compound can block the catalytic activity of enzymes involved in disease processes.
相似化合物的比较
Similar Compounds
Crisaborole: A benzoxaborole used as a topical treatment for atopic dermatitis.
Tavaborole: Another benzoxaborole used as an antifungal agent.
Uniqueness
7-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol is unique due to its vinyl group, which imparts distinct chemical reactivity compared to other benzoxaboroles. This feature allows for the synthesis of a wide range of derivatives and enhances its versatility in various applications.
属性
分子式 |
C9H9BO2 |
|---|---|
分子量 |
159.98 g/mol |
IUPAC 名称 |
7-ethenyl-1-hydroxy-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C9H9BO2/c1-2-7-4-3-5-8-6-12-10(11)9(7)8/h2-5,11H,1,6H2 |
InChI 键 |
DIQMCXHQSDHNRF-UHFFFAOYSA-N |
规范 SMILES |
B1(C2=C(CO1)C=CC=C2C=C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Oxan-4-yl)amino]benzoic acid](/img/structure/B11754785.png)

![2,3-Dihydrofuro[3,2-b]pyridine-6-carbaldehyde](/img/structure/B11754806.png)
![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine](/img/structure/B11754810.png)
![{1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine](/img/structure/B11754815.png)
![(S)-3,3-Dimethyl-1,7A-dihydro-3H,5H-pyrrolo[1,2-C]oxazol-5-one](/img/structure/B11754822.png)

![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11754830.png)
![9-Chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B11754849.png)
![[2-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanol](/img/structure/B11754854.png)
![2H,4H-Spiro[benzo[e][1,2,4]thiadiazine-3,4'-piperidine] 1,1-dioxide](/img/structure/B11754856.png)

![2,7-Diaminobenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B11754874.png)

